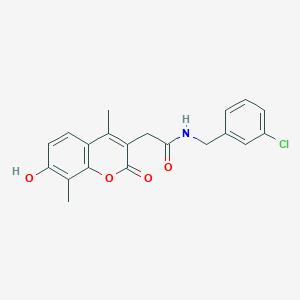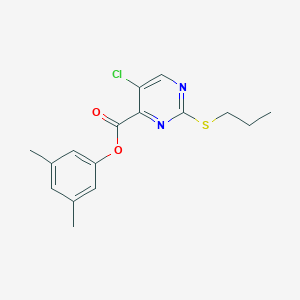![molecular formula C22H22N2O2 B11405248 2-(furan-2-yl)-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole](/img/structure/B11405248.png)
2-(furan-2-yl)-1-[4-(2-methylphenoxy)butyl]-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(FURAN-2-YL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that features a furan ring, a benzodiazole ring, and a butyl chain linked to a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(FURAN-2-YL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized from furfural through oxidation and subsequent decarboxylation.
Synthesis of the Benzodiazole Ring: The benzodiazole ring can be formed through cyclization reactions involving ortho-diamines and carboxylic acids.
Linking the Furan and Benzodiazole Rings: The furan and benzodiazole rings are linked via a butyl chain, which is introduced through alkylation reactions.
Attachment of the Methylphenoxy Group: The final step involves the attachment of the methylphenoxy group to the butyl chain through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(FURAN-2-YL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The benzodiazole ring can be reduced under specific conditions to form dihydrobenzodiazole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrobenzodiazole derivatives.
Substitution: Halogenated furan derivatives.
Scientific Research Applications
2-(FURAN-2-YL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(FURAN-2-YL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. The furan ring can participate in π-π stacking interactions, while the benzodiazole ring can interact with various enzymes and receptors through hydrogen bonding and hydrophobic interactions . These interactions can modulate biological pathways, leading to the compound’s bioactivity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(FURAN-2-YL)-1-[4-(2-METHYLPHENOXY)BUTYL]-1H-1,3-BENZODIAZOLE is unique due to its combination of a furan ring, a benzodiazole ring, and a butyl chain linked to a methylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H22N2O2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(furan-2-yl)-1-[4-(2-methylphenoxy)butyl]benzimidazole |
InChI |
InChI=1S/C22H22N2O2/c1-17-9-2-5-12-20(17)25-15-7-6-14-24-19-11-4-3-10-18(19)23-22(24)21-13-8-16-26-21/h2-5,8-13,16H,6-7,14-15H2,1H3 |
InChI Key |
YLNKQWXLZPTGIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCN2C3=CC=CC=C3N=C2C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]butanamide](/img/structure/B11405173.png)
![Dimethyl {2-(4-chlorobenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11405182.png)
![7-Methoxy-2-(4-methylphenyl)-5-(3-phenyl-2,1-benzisoxazol-5-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11405185.png)

![Ethyl 4-amino-2-({2-[(3-bromophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate](/img/structure/B11405204.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2,3-dimethylphenyl)-3-ethyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11405219.png)

![N-{2-[1-methyl-5-(propanoylamino)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide](/img/structure/B11405230.png)
![5-chloro-2-(ethylsulfanyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide](/img/structure/B11405239.png)
![Methyl 2-({[5-chloro-2-(propylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11405249.png)
![Methyl 5-acetyl-2-({[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11405253.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylpropanamide](/img/structure/B11405256.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11405257.png)
